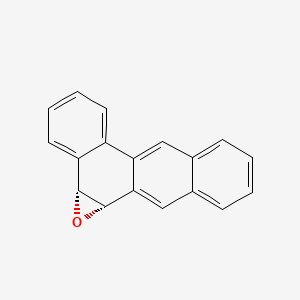

5,6-Epoxy-5,6-dihydrobenz(a)anthracene, (-)-

Description

Structural Characterization of (-)-5,6-Epoxy-5,6-dihydrobenz(a)anthracene

Molecular Geometry and Stereochemical Configuration

The compound’s structure comprises a benz(a)anthracene backbone fused to an epoxide group at the 5,6-position. X-ray crystallographic studies of analogous dihydrodiol epoxides reveal a non-planar geometry due to steric strain in the bay region. The 5,6-epoxide introduces two stereocenters, resulting in cis or trans configurations. For the (-)-enantiomer, absolute stereochemistry is defined as (5R,6S) based on its optical activity and comparisons to resolved diastereomers.

Key geometric features include:

- Bond angles : The epoxide oxygen creates a strained three-membered ring, with C-O-C angles approximating 60°.

- Torsional strain : Steric clashes between the 7-methyl group (if present) and adjacent hydrogens force axial-equatorial hydroxyl arrangements in related diols.

- Buckling : Partial saturation at the 5,6-position distorts the aromatic system, increasing the dihedral angle between outer rings to ~36°.

Crystallographic data for the 7-methyl derivative (CID 14388) confirms these distortions, with bay-region H···H distances as short as 2.06 Å.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹³C-NMR studies of benz(a)anthracene derivatives reveal distinct shifts at positions critical for biological activity:

| Carbon Position | δ (ppm) | Significance |

|---|---|---|

| C1 | 124.2 | Deshielded due to epoxide ring strain |

| C2 | 128.9 | Electron density redistribution from epoxidation |

| C6 | 131.5 | Steric deshielding from methyl groups |

¹H-NMR assignments for the parent 7,12-dimethylbenz(a)anthracene show coupling patterns altered by epoxidation:

- H5 and H6 : Downfield shifts to δ 4.8–5.2 (multiplet) from epoxide ring current effects.

- Aromatic protons : Split into distinct multiplets (δ 7.1–8.3) due to reduced symmetry.

HOHAHA (homonuclear Hartmann-Hahn) experiments resolve overlapping signals, confirming the (-)-enantiomer’s stereochemistry through NOE correlations between H5 and H11b.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) of the compound ([M]⁺ m/z 244.0888) yields characteristic fragments:

- Base peak : m/z 215 (loss of CHO- from epoxide ring opening).

- Key ions :

High-resolution MS distinguishes it from isomeric epoxides via exact mass matches (calculated for C₁₈H₁₂O: 244.0888).

Comparative Analysis with K-Region Polycyclic Aromatic Hydrocarbon Epoxides

K-region epoxides like benzo[a]pyrene 7,8-diol-9,10-epoxide exhibit distinct reactivity:

The (-)-5,6-epoxide’s steric protection from methyl groups reduces DNA adduct formation compared to bay-region diol epoxides. However, its planar chirality enables enantioselective metabolism by cytochrome P450 enzymes, as shown in resolved stereoisomers.

Properties

CAS No. |

74444-65-8 |

|---|---|

Molecular Formula |

C18H12O |

Molecular Weight |

244.3 g/mol |

IUPAC Name |

(2S,4R)-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-1(19),5,7,9,11,13,15,17-octaene |

InChI |

InChI=1S/C18H12O/c1-2-6-12-10-16-15(9-11(12)5-1)13-7-3-4-8-14(13)17-18(16)19-17/h1-10,17-18H/t17-,18+/m1/s1 |

InChI Key |

APIRAYPNDXRJBP-MSOLQXFVSA-N |

Isomeric SMILES |

C1=CC=C2C=C3C4=CC=CC=C4[C@@H]5[C@H](C3=CC2=C1)O5 |

Canonical SMILES |

C1=CC=C2C=C3C4=CC=CC=C4C5C(C3=CC2=C1)O5 |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The most common method for synthesizing 5,6-epoxy-5,6-dihydrobenz[a]anthracene involves the selective epoxidation of benz[a]anthracene using 3,3-dimethyldioxirane as the oxidizing agent.

Reaction Conditions

- Reagents : 3,3-Dimethyldioxirane in acetone.

- Temperature : Maintained between $$0^\circ C$$ and $$5^\circ C$$.

- Reaction Time : Approximately 12 hours.

- Solvent : Acetone serves as both the solvent and a stabilizing medium for the dioxirane.

Mechanism

The reaction proceeds via electrophilic attack by the dioxirane on the double bond at the 5,6-position of benz[a]anthracene. This results in the formation of an epoxide ring.

Biochemical Synthesis via Metabolic Pathways

Enzymatic Epoxidation

In biological systems, 5,6-epoxy-5,6-dihydrobenz[a]anthracene can be synthesized through enzymatic oxidation. Rat liver homogenates have demonstrated the ability to metabolize benz[a]anthracene into its epoxide derivatives.

Reaction Conditions

- Substrate : Benz[a]anthracene.

- Enzymes : Cytochrome P450 enzymes present in liver microsomes.

- Environment : Aqueous medium at physiological pH and temperature ($$37^\circ C$$).

Mechanism

The enzymatic process involves hydroxylation at specific positions of benz[a]anthracene to form phenols and dihydroxy derivatives. Further oxidation leads to the formation of the epoxide ring at the 5,6-position.

Observations

This pathway is significant in understanding the compound’s role in metabolic and carcinogenic processes.

Data Summary

Chemical Reactions Analysis

Types of Reactions: 5,6-Epoxy-5,6-dihydrobenz(a)anthracene undergoes various chemical reactions, including:

Hydrolysis: The epoxide ring can be opened by water or aqueous acids to form dihydrodiols.

Reduction: The compound can be reduced to form dihydrobenz(a)anthracene derivatives.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring.

Common Reagents and Conditions:

Hydrolysis: Water or dilute acids (e.g., hydrochloric acid) at room temperature.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed:

Hydrolysis: 5,6-Dihydro-5,6-dihydroxybenz(a)anthracene.

Reduction: 5,6-Dihydrobenz(a)anthracene.

Substitution: Various substituted benz(a)anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

Carcinogenicity Studies

5,6-Epoxy-5,6-dihydrobenz(a)anthracene is primarily studied for its carcinogenic properties. Research indicates that this compound acts as a tumor initiator in mouse skin models. For instance, studies have demonstrated that the compound exhibits significant tumor-initiating activity when applied topically to mice treated with 12-O-tetradecanoylphorbol-13-acetate (TPA), a known tumor promoter. The compound's effectiveness as a tumor initiator is comparable to that of other well-known carcinogens such as 7,12-dimethylbenz(a)anthracene (DMBA) .

Table 1: Tumor Initiating Activity of 5,6-Epoxy-5,6-dihydrobenz(a)anthracene

| Compound | Tumor Initiating Activity (relative to DMBA) |

|---|---|

| 5,6-Epoxy-5,6-dihydrobenz(a)anthracene | High |

| DMBA | Standard |

| Other PAHs | Variable |

Metabolic Pathways

The metabolism of 5,6-Epoxy-5,6-dihydrobenz(a)anthracene involves enzymatic conversion into various hydroxylated metabolites. Studies using rat liver homogenates have shown that this compound can be hydroxylated at multiple positions to yield phenolic and dihydrodiol products. Notably, the conversion to glutathione conjugates indicates its potential for forming reactive intermediates that may contribute to its carcinogenic effects .

Table 2: Metabolites of 5,6-Epoxy-5,6-dihydrobenz(a)anthracene

| Metabolite | Description |

|---|---|

| 5-Hydroxybenzanthracene | Hydroxylated product from epoxide metabolism |

| 5,6-Dihydro-5,6-dihydroxybenzanthracene | Further hydroxylation product |

| Glutathione Conjugate | Reactive intermediate formed during metabolism |

Insights from Case Studies

Case studies have highlighted the significance of 5,6-Epoxy-5,6-dihydrobenz(a)anthracene in understanding the mechanisms of PAH-induced carcinogenesis. For example:

- Skin Tumor Promotion : In a series of experiments involving topical application of the compound on mouse skin followed by TPA promotion, researchers observed a dose-dependent increase in tumor formation. This underscores the compound's role as a potent initiator in skin carcinogenesis .

- Comparative Studies : Comparative analysis with other bay-region diol epoxides revealed that while some compounds exhibited lower tumorigenic activity, 5,6-Epoxy-5,6-dihydrobenz(a)anthracene consistently showed higher activity levels across different experimental setups .

Potential Therapeutic Implications

While primarily studied for its carcinogenic properties, there is ongoing research into the potential therapeutic applications of derivatives of 5,6-Epoxy-5,6-dihydrobenz(a)anthracene. Some studies suggest that modified versions may exhibit anti-cancer properties through mechanisms such as inducing apoptosis in cancer cells or acting as inhibitors of specific signaling pathways involved in tumor growth .

Mechanism of Action

The mechanism of action of 5,6-epoxy-5,6-dihydrobenz(a)anthracene involves its interaction with cellular components. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in DNA, leading to the formation of DNA adducts. These adducts can cause mutations and initiate carcinogenesis. The compound is metabolized by cytochrome P450 enzymes, which further enhances its reactivity and potential to cause cellular damage .

Comparison with Similar Compounds

Mechanistic Insights

- Metabolic Activation: The 5,6-epoxide is metabolized by liver homogenates to 5,6-dihydrodiol, which is less carcinogenic than its bay-region counterparts.

Biological Activity

5,6-Epoxy-5,6-dihydrobenz(a)anthracene, (-)- is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant attention due to its biological activity, particularly its mutagenic and carcinogenic properties. This compound is a derivative of benz[a]anthracene and is classified as an arene epoxide, which plays a crucial role in the metabolic activation of PAHs to reactive intermediates that can lead to DNA damage.

- Molecular Formula : C18H12O

- Molecular Weight : 244.29 g/mol

- CAS Number : 962-32-3

- Melting Point : 119-120 °C

- Boiling Point : Approximately 347.21 °C

5,6-Epoxy-5,6-dihydrobenz(a)anthracene is primarily recognized for its mutagenic properties. It acts by forming DNA adducts through the electrophilic attack on nucleophilic sites in DNA. The epoxide form of this compound can undergo hydrolysis or react with glutathione, leading to the formation of dihydrodiols and other metabolites that may also exhibit biological activity.

Metabolic Pathways

Research has shown that the metabolism of 5,6-Epoxy-5,6-dihydrobenz(a)anthracene involves several enzymatic reactions:

- Hydroxylation : Rat liver homogenates convert the compound into various hydroxylated metabolites, including 5-hydroxybenzanthracene and 5,6-dihydro-5,6-dihydroxybenzanthracene .

- Formation of Glutathione Conjugates : The compound can react with glutathione to form conjugates that are often excreted from the body .

- Dihydrodiol Formation : The epoxide can also hydrolyze to form dihydrodiols, which are less reactive but still biologically active .

Mutagenicity and Carcinogenicity

The mutagenic potential of 5,6-Epoxy-5,6-dihydrobenz(a)anthracene has been demonstrated in various studies:

- In vitro assays indicate that this compound can induce mutations in bacterial strains such as Salmonella typhimurium .

- In vivo studies have shown that it possesses significant tumor-initiation activity in mouse skin models, indicating its role as a potent carcinogen .

Case Studies and Research Findings

Several studies have explored the biological effects of 5,6-Epoxy-5,6-dihydrobenz(a)anthracene:

- Skin Tumor Initiation : In a study involving mouse skin models, it was found that exposure to this compound resulted in a high incidence of malignant tumors . The research highlighted the importance of bay region diol-epoxides in PAH carcinogenicity.

- Comparative Carcinogenicity : A comparative analysis with other PAHs showed that derivatives like 3,4-dihydrodiol exhibited stronger skin tumor initiation than their parent compounds . This suggests that metabolic activation to reactive intermediates is critical for their carcinogenic effects.

- Mutagenicity Testing : A study reported that various metabolites derived from 5,6-Epoxy-5,6-dihydrobenz(a)anthracene were tested for mutagenicity using Ames tests, confirming their ability to induce genetic mutations .

Summary Table of Biological Activities

Q & A

Q. What are the standard methods for synthesizing and characterizing (-)-5,6-epoxy-5,6-dihydrobenz(a)anthracene in laboratory settings?

Synthesis typically involves epoxidation of benz(a)anthracene using peracids (e.g., m-chloroperbenzoic acid) or enzymatic oxidation. Boyland & Sims (1965) detailed the synthesis of 5,6-epoxy derivatives via rat liver homogenate-mediated oxidation, isolating intermediates like 5,6-dihydro-5,6-dihydroxybenz(a)anthracene and glutathione conjugates . Characterization employs NMR, mass spectrometry, and chromatographic techniques (e.g., TLC, GC) to verify stereochemistry and purity. For example, GC analysis of polycyclic aromatic hydrocarbons (PAHs) in soot samples was validated by Chakraborty & Long (1967), emphasizing retention indices and co-elution with standards .

Q. What experimental models are commonly used to study the metabolic activation of (-)-5,6-epoxy-5,6-dihydrobenz(a)anthracene?

Rat liver microsomes and homogenates are primary in vitro models, as they express cytochrome P450 enzymes critical for PAH metabolism. Boyland & Sims (1965) demonstrated that rat liver homogenates hydroxylate benz(a)anthracene at the 3,4-, 5,6-, and 8,9-positions, forming dihydrodiols and glutathione conjugates . Mouse skin explants are used for ex vivo studies to assess metabolic activation in epithelial tissues, as shown in studies linking diol epoxides to DNA adduct formation .

Q. What are the key metabolic pathways of (-)-5,6-epoxy-5,6-dihydrobenz(a)anthracene, and how do they influence carcinogenicity?

The compound undergoes two primary pathways:

- Epoxide hydrolysis : Conversion to 5,6-dihydro-5,6-dihydroxybenz(a)anthracene, a precursor for further oxidation to quinones or conjugation with glutathione .

- DNA adduct formation : Reaction with nucleophilic sites in DNA, particularly guanine, forming covalent adducts (e.g., anti-3,4-diol-1,2-oxide adducts) .

While the K-region epoxide (5,6-epoxide) was initially hypothesized to drive carcinogenicity, Miller & Miller (1967) found it exhibited low carcinogenic activity in mice compared to parent hydrocarbons, suggesting detoxification via glutathione conjugation or competing metabolic pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro metabolic activation data and in vivo carcinogenicity studies for (-)-5,6-epoxy-5,6-dihydrobenz(a)anthracene?

Discrepancies arise due to differences in detoxification mechanisms (e.g., epoxide hydrolase activity) and tissue-specific metabolism. For instance, while rat liver homogenates efficiently convert the epoxide to dihydrodiols , in vivo studies in mice show low tumorigenicity, likely due to rapid glutathione conjugation . Methodological recommendations:

Q. What advanced analytical techniques are required to distinguish stereoisomers of (-)-5,6-epoxy-5,6-dihydrobenz(a)anthracene metabolites?

Chiral chromatography (e.g., HPLC with cyclodextrin columns) and circular dichroism spectroscopy are critical for resolving enantiomers like cis- vs. trans-dihydrodiols. Thakker et al. (1979) identified (-)-benz(a)anthracene-3R,4R-diol as the predominant stereoisomer in 3-methylcholanthrene-induced rat liver microsomes, highlighting the role of cytochrome P450 stereoselectivity . Nuclear Overhauser effect (NOE) NMR and X-ray crystallography further validate stereochemical assignments.

Q. How should researchers design studies to evaluate the role of (-)-5,6-epoxy-5,6-dihydrobenz(a)anthracene in DNA adduct formation and mutagenesis?

- Cell-based assays : Use hamster embryo cells or human B lymphoblastoid cells (e.g., h1A1v2) expressing CYP1A1 to quantify adduct formation via H-labeled compounds or fluorescence detection .

- Animal models : Apply topical administration to mouse skin, followed by DNA extraction and adduct profiling .

- Computational modeling : Predict adduct stability using molecular dynamics simulations based on X-ray structures of DNA-epoxide complexes.

Q. What methodological challenges arise when quantifying (-)-5,6-epoxy-5,6-dihydrobenz(a)anthracene in environmental or biological samples?

- Matrix interference : Soot and lipid-rich samples require cleanup via solid-phase extraction (SPE) or gel permeation chromatography .

- Low abundance : Use high-sensitivity GC-MS/MS with electron capture detection or isotope dilution (e.g., C-labeled internal standards) .

- Isomer differentiation : Employ multidimensional chromatography (GC×GC or LC-LC) to separate co-eluting PAHs .

Safety and Protocol Design

Q. What safety protocols are essential for handling (-)-5,6-epoxy-5,6-dihydrobenz(a)anthracene in research laboratories?

- Engineering controls : Use Class I, Type B biological safety hoods for weighing and mixing .

- Personal protective equipment (PPE) : Wear nitrile gloves, N95 respirators, and disposable lab coats.

- Decontamination : Employ HEPA-filtered vacuums for spills; avoid dry sweeping .

- Monitoring : Conduct regular airborne PAH monitoring via NIOSH Method 5506 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.